(-)-Thalidomide - 841-67-8

(-)-Thalidomide

Catalog Number: EVT-285067
CAS Number: 841-67-8
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-thalidomide is a 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione that has S-configuration at the chiral centre. It has a role as a teratogenic agent. It is an enantiomer of a (R)-thalidomide.

Lenalidomide

  • Compound Description: Lenalidomide is an immunomodulatory drug and a thalidomide derivative. It exhibits improved potency and a different side effect profile compared to thalidomide . It is used for treating multiple myeloma and myelodysplastic syndromes. Lenalidomide is a potent inhibitor of TNF production .

Pomalidomide

  • Compound Description: Pomalidomide is an immunomodulatory drug. Like (-)-Thalidomide, it is used in treating multiple myeloma .

CC-5013 and CC-4047

  • Compound Description: These compounds are new thalidomide derivatives with significantly higher potency than thalidomide (up to 10,000 times) . They are categorized as immunomodulatory drugs (IMiDs).
Source and Classification

(S)-Thalidomide is derived from a racemic mixture of thalidomide, which includes both the (R) and (S) enantiomers. The (S)-enantiomer is primarily responsible for the therapeutic effects observed in clinical applications. Thalidomide can be synthesized from glutamine or phthalic anhydride through various chemical processes that allow for the selective formation of the (S) form.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Thalidomide can be achieved through several methods:

  1. Single Reactor Synthesis: One efficient method involves the direct conversion of N-phthaloyl-glutamine to thalidomide using a polar aprotic solvent such as pyridine or dimethyl sulfoxide. This method allows for high yields without the need for intermediate recovery. The process typically involves:
    • Dissolving L-glutamine in pyridine.
    • Adding phthalic anhydride and heating to facilitate reaction.
    • Incorporating carbonyl-diimidazole as a condensing agent.
    • Adjusting pH with hydrochloric acid to precipitate thalidomide .
  2. Microwave-Assisted Green Synthesis: A novel approach utilizes microwave irradiation to enhance reaction rates and reduce solvent use. This method employs multicomponent reactions involving cyclic anhydrides and glutamic acid, resulting in efficient synthesis of thalidomide derivatives .
  3. Enantiomer Separation Techniques: Techniques such as chiral chromatography can be employed to separate (S)-Thalidomide from its (R) counterpart after synthesis, ensuring that only the therapeutically active form is utilized .
Molecular Structure Analysis

Structure and Data

(S)-Thalidomide has a molecular formula of C13H10N2O4 and a molecular weight of 258.23 g/mol. The structure features a phthalimide ring system attached to a glutarimide moiety. The specific stereochemistry at the chiral center significantly influences its biological activity.

  • Chemical Structure:
    • A phthalimido group connected to a glutarimide.
    • The presence of two nitrogen atoms contributes to its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

(S)-Thalidomide undergoes various chemical reactions relevant to its functionality:

  1. Epimerization: In biological systems, (S)-Thalidomide can epimerize, leading to a mixture of enantiomers that may affect its pharmacodynamics .
  2. Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, which may influence its stability and bioavailability.
  3. Conjugation Reactions: (S)-Thalidomide may undergo conjugation with glucuronic acid or sulfate in vivo, affecting its elimination and therapeutic efficacy.
Mechanism of Action

Process and Data

The mechanism by which (S)-Thalidomide exerts its effects involves multiple pathways:

  1. Immunomodulation: It modulates immune responses by inhibiting tumor necrosis factor-alpha production, which plays a crucial role in inflammation .
  2. Anti-Angiogenesis: The compound inhibits angiogenesis by targeting vascular endothelial growth factor signaling pathways, thereby reducing tumor growth and metastasis.
  3. Cell Cycle Regulation: Thalidomide affects cell cycle progression in cancer cells, promoting apoptosis in certain malignancies.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Melting Point: Approximately 300 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from light.
  • pH Sensitivity: Stability can vary with pH; acidic conditions may lead to degradation.
Applications

(S)-Thalidomide has been repurposed for several scientific uses:

  1. Cancer Treatment: Used in multiple myeloma therapy due to its ability to inhibit angiogenesis and modulate immune responses.
  2. Inflammatory Diseases: Effective in treating conditions like erythema nodosum leprosum due to its anti-inflammatory properties.
  3. Research Applications: Investigated for potential use in other diseases such as Crohn's disease and certain autoimmune disorders due to its immunomodulatory effects .
Historical Context and the Thalidomide Disaster

Origins of Thalidomide: Initial Synthesis and Pharmacological Intent

(S)-Thalidomide and its enantiomer (R)-thalidomide were first synthesized in 1954 by Wilhelm Kunz and Herbert Keller at Chemie Grünenthal in Germany. The compound, chemically designated as α-(N-phthalimido)glutarimide, was developed as a derivative of glutamic acid during research exploring novel sedatives. Initial pharmacological profiling indicated potent hypnotic effects without the respiratory depression or high addiction potential associated with barbiturates, positioning it as a "safe" alternative [1] [4] [10].

Table 1: Key Properties of Racemic Thalidomide at Introduction (1957)

PropertyObservationSignificance
Acute Toxicity (LD₅₀)Not established in rodentsMarketed as "non-toxic"
Teratogenicity ScreeningNot performed on pregnant modelsCritical oversight
FormulationsTablets, syrups, suppositoriesWide accessibility
Regulatory Status (1957)Over-the-counter (Germany)No prescription required

By 1957, thalidomide (marketed as Contergan in Germany and Distaval in the UK) was approved in 46 countries. Its anti-emetic properties, though not formally indicated by Grünenthal, led physicians to prescribe it off-label for morning sickness, accelerating fetal exposure [6] [10].

The Teratogenicity Crisis: Epidemiological Findings and Global Impact

Between 1958–1961, pediatricians Widukind Lenz (Germany) and William McBride (Australia) independently correlated thalidomide use during pregnancy with severe congenital malformations. McBride observed a 20% incidence of limb defects in newborns at Sydney’s Crown Street Hospital, while Lenz documented >5,000 cases in Germany [1] [2] [6].

Global epidemiological studies confirmed:

  • 10,000+ infants affected worldwide, with ~40% mortality from cardiorespiratory or gastrointestinal defects [2] [6].
  • Malformations occurred exclusively with maternal exposure between days 20–36 post-conception, coinciding with limb bud and organ development [2] [5].
  • Signature anomalies: phocomelia (malformed limbs), amelia (absent limbs), neural tube defects, and craniofacial dysmorphia [1] [4].

Table 2: Spectrum of Thalidomide-Induced Teratogenicity

Affected SystemMalformation TypesFrequency
MusculoskeletalPhocomelia, Amelia, Syndactyly95%
Sensory OrgansMicrotia, Anotia, Ocular coloboma50%
CardiovascularVentricular septal defects, Tetralogy of Fallot30%
NeurologicalFacial palsy, Autism spectrum disorder15%

The disaster peaked in 1961 when thalidomide was withdrawn globally, though delayed regulatory actions in some regions extended exposures [3] [6] [10].

Discovery of Enantiomer-Specific Teratogenicity: Blaschke et al. (1979)

In 1979, Blaschke and colleagues proposed enantioselective teratogenicity using chiral chromatography. Their in vitro studies suggested:

  • (S)-Thalidomide inhibited limb outgrowth in murine embryos.
  • (R)-Enantiomer exhibited sedative properties with lower teratogenic risk [3] [6].

However, subsequent research invalidated clinical applications of this dichotomy:

  • In vivo racemization: Both enantiomers interconvert rapidly in physiological pH (t₁/₂ ~2–5 hours), making isolation therapeutically irrelevant [4] [8].
  • Species-specific metabolism: Rodent models (resistant to teratogenicity) metabolize thalidomide differently than primates, confounding Blaschke’s conclusions [5] [8].

Figure: Racemization Mechanism of Thalidomide Enantiomers

(S)-Thalidomide ⇌ [Non-chiral intermediate] ⇌ (R)-Thalidomide  ↑ Acid/Base-catalyzed hydrolysis  

Modern studies confirm cereblon binding—the teratogenic mechanism—occurs with both enantiomers [5] [8].

Post-Disaster Regulatory Reforms in Pharmaceutical Development

The thalidomide tragedy instigated transformative regulatory frameworks:

  • Kefauver-Harris Amendments (1962, USA): Mandated proof of efficacy and rigorous adverse event reporting [1] [6].
  • Medicines Act (1968, UK): Established clinical trial oversight and pregnancy testing requirements [3] [6].
  • STEPS program (1998): For thalidomide’s reintroduction, enforcing contraception, pregnancy testing, and registries [1] [8].

Table 3: Global Regulatory Milestones Triggered by Thalidomide

YearPolicy/SystemKey Requirement
1962Kefauver-Harris AmendmentsPreclinical teratology studies
1965WHO Drug MonitoringInternational pharmacovigilance databases
1968UK Medicines ActLicensing authority for new drugs
1998FDA STEPS ProgramPatient/provider education + registries

These reforms emphasized species-diverse teratogenicity testing and enantiomer-specific pharmacokinetics in drug development [1] [3] [6].

Properties

CAS Number

841-67-8

Product Name

(S)-Thalidomide

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/t9-/m0/s1

InChI Key

UEJJHQNACJXSKW-VIFPVBQESA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
In water, approximately 2X10-4 mol/L; 45-60 mg/L at 25 °C
Sparingly soluble in methanol, ethanol, acetone, ethyl acetate, butyl acetate, glacial acetic acid. Very soluble in DMF. Practically insoluble in ether, chloroform, benzene.
Very soluble in dioxane, pyridine
2.55e+00 g/L

Synonyms

(S)-Thalidomide; l-Thalidomide; NSC 91730; NSC-91730; NSC91730;

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.